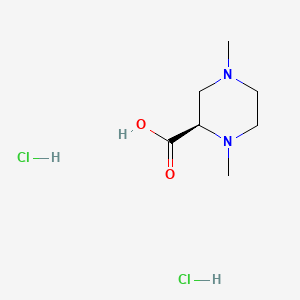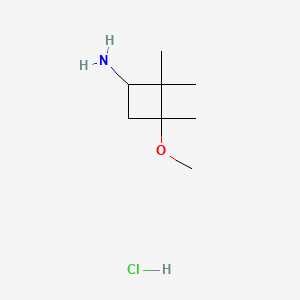
3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride (3MCTMA-HCl) is a cyclic amine that has been used in a variety of scientific and medical research applications. It is a versatile compound with a wide range of applications, from drug development to laboratory experiments.
科学的研究の応用
3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride has been used in a variety of scientific and medical research applications. It has been used in studies of enzyme inhibition, receptor binding, and drug metabolism. It has also been used in studies of the pharmacology of opioid drugs, as well as in studies of the effects of drugs on the central nervous system. Additionally, this compound has been used in studies of the effects of drugs on the cardiovascular system, and in studies of the effects of drugs on the immune system.
作用機序
The mechanism of action of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO) and cytochrome P450 (CYP). In addition, it is believed to interact with certain receptors, such as opioid receptors and serotonin receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a variety of effects on the body, including the inhibition of certain enzymes and the interaction with certain receptors. Additionally, it is believed to have a calming effect on the central nervous system, as well as a mild anti-inflammatory effect.
実験室実験の利点と制限
The main advantage of using 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride in laboratory experiments is that it is a relatively simple compound to synthesize. Additionally, it is a relatively safe compound, with few known side effects. However, one limitation of using this compound in laboratory experiments is that it is not as widely available as other compounds, which can make it difficult to obtain.
将来の方向性
There are a number of potential future directions for research involving 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into the potential side effects of this compound, as well as its potential for use in other laboratory experiments. Finally, further research could be conducted into the potential for this compound to be used in combination with other compounds, as well as its potential for use in novel drug delivery systems.
合成法
3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride can be synthesized in several ways. The most common method involves the reaction of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine (3MCTMA) with hydrochloric acid (HCl). This reaction produces the hydrochloride salt of 3MCTMA, which is a white solid. The reaction typically takes place at room temperature, and the product can be isolated by filtration or recrystallization.
特性
IUPAC Name |
3-methoxy-2,2,3-trimethylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)6(9)5-8(7,3)10-4;/h6H,5,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBJAFOODDXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)

![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)
![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)

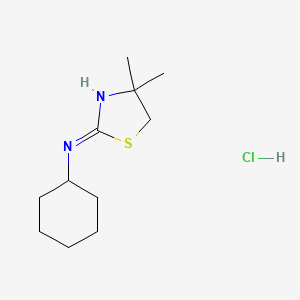
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6608874.png)
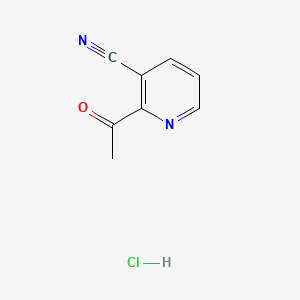
![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile](/img/structure/B6608883.png)
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)
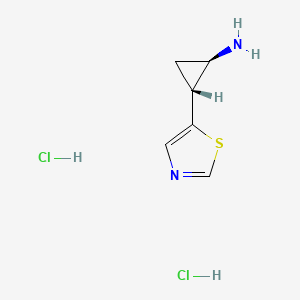
amine hydrochloride](/img/structure/B6608922.png)
